molecular formula C10H13BClNO2 B1604019 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine CAS No. 915070-52-9

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Cat. No.: B1604019
CAS No.: 915070-52-9
M. Wt: 225.48 g/mol
InChI Key: FZBSYLRGRQBBQS-UHFFFAOYSA-N
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Description

“3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is a chemical compound with the CAS Number: 915070-52-9. It has a molecular weight of 225.48 . The compound is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It’s typically stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

Herbicidal Applications

Research has shown that derivatives of chloropyridinyl, similar to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, exhibit significant biological properties in the field of herbicides. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates with different chloro substitutions on the pyridine ring display varying degrees of post-emergence and pre-emergence herbicidal activities. The 3-chloro analog, in particular, is both a post-emergence and pre-emergence herbicide, whereas the 4- and 5-chloro analogs are only effective as post-emergence herbicides, and the 6-chloro analog is inactive. These findings highlight the role of molecular structure, including intramolecular hydrogen bonding and conformation, in determining the herbicidal efficacy of these compounds (Andrea et al., 1990).

Corrosion Inhibition

In the context of corrosion science, pyridine derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. Research indicates that certain pyridine–pyrazole compounds significantly inhibit steel corrosion in acidic solutions. The efficiency of these inhibitors increases with concentration, and they primarily function as cathodic inhibitors by forming a protective layer on the steel surface, thus reducing corrosion rates (Bouklah et al., 2005).

Photophysical Properties

Cyclopalladated complexes of pyridine derivatives have shown interesting photophysical properties, making them potential candidates for applications in materials science, particularly as emitters in solutions at room temperature. These complexes, when coordinated with ligands such as pyridine or chloro, exhibit intense absorption and fluorescence emission in solution, which could be leveraged for various optical and electronic applications (Mancilha et al., 2011).

Conducting Polymers

Research into conducting polymers has explored the use of pyrrole derivatives, which are structurally related to this compound, for creating materials with low oxidation potentials. These polymers exhibit stability in their conducting form, making them suitable for various electronic applications. The study of such polymers highlights the potential for synthesizing new materials with desirable electronic properties (Sotzing et al., 1996).

Nucleoside Synthesis

In the field of organic chemistry and pharmaceutical research, derivatives of this compound have been employed in the synthesis of nucleoside analogs, showcasing their utility in the development of therapeutic agents. These studies involve complex reactions leading to the formation of nucleoside 5'-O-(1,3-dithiotriphosphates) and 5'-O-(1,1-dithiotriphosphates), demonstrating the versatility of pyridine derivatives in synthesizing biologically relevant molecules (Ludwig & Eckstein, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302+H312+H332-H319-H335, suggesting potential harm if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

Future Directions

The future directions for “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” would depend on the specific context in which this compound is used. Given its structural similarity to pyridine, a compound found in various natural products, drug molecules, vitamins, and materials , it could potentially be used in similar applications.

Properties

IUPAC Name

3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBSYLRGRQBBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629619
Record name 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915070-52-9
Record name 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915070-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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